molecular formula C12H14O4 B1330345 tert-Butyl hydrogen phthalate CAS No. 33693-84-4

tert-Butyl hydrogen phthalate

Cat. No.: B1330345
CAS No.: 33693-84-4
M. Wt: 222.24 g/mol
InChI Key: PBUQZKXKYSAJDO-UHFFFAOYSA-N
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Description

tert-Butyl hydrogen phthalate: is an organic compound with the molecular formula C12H14O4. It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with a tert-butyl group. This compound is known for its applications in various chemical reactions, particularly in the resolution and reactions of tertiary alcohols.

Mechanism of Action

Target of Action

Tert-Butyl hydrogen phthalate, like other phthalates, is known to be an endocrine-disrupting chemical . It interferes with the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including this compound, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Result of Action

The result of this compound’s action is the potential induction of neurological disorders . This includes disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

The environmental fate, transport, and transformation/degradation of this compound under natural conditions are highly dependent on their physical and chemical properties . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Tert-Butyl hydrogen phthalate plays a significant role in biochemical reactions, particularly in the resolution and reactions of tertiary alcohols such as 2-phenylbutan-2-ol and 3-methylhexan-3-ol . It interacts with various enzymes and proteins, facilitating these reactions. The compound’s interactions with these biomolecules are primarily through binding interactions, which help stabilize the transition states and lower the activation energy required for the reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, phthalates, including this compound, are known to disrupt endocrine functions, leading to alterations in hormone levels and signaling pathways . These disruptions can result in changes in gene expression and metabolic processes, impacting cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit or activate specific enzymes, depending on the context of the reaction. For example, it has been shown to inhibit the activity of certain hydroxyl radicals, thereby affecting the degradation of organic compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential adverse effects on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have shown that high doses of phthalates, including this compound, can cause developmental and reproductive toxicity in animal models . These effects are often dose-dependent, with higher doses leading to more severe toxicological outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its degradation and utilization by microorganisms. The compound can be metabolized through aerobic and anaerobic processes, leading to the formation of intermediate products such as phthalic acid . These metabolic pathways involve specific enzymes and cofactors that facilitate the breakdown and utilization of this compound, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function. The distribution of this compound is often influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl hydrogen phthalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalic acid.

    Reduction: It can be reduced to form phthalic anhydride.

    Substitution: It can undergo substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed:

    Oxidation: Phthalic acid.

    Reduction: Phthalic anhydride.

    Substitution: Various substituted phthalates depending on the substituent used.

Scientific Research Applications

tert-Butyl hydrogen phthalate finds applications in various fields of scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of other phthalate esters.

    Biology: It is used in biochemical studies to investigate the interactions of phthalates with biological systems.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds.

    Industry: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.

Comparison with Similar Compounds

    Dibutyl phthalate: Another phthalate ester with two butyl groups.

    Diethyl phthalate: A phthalate ester with two ethyl groups.

    Dimethyl phthalate: A phthalate ester with two methyl groups.

Comparison: tert-Butyl hydrogen phthalate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects its reactivity compared to other phthalate esters. This steric hindrance can influence the compound’s interactions with biological molecules and its overall stability in chemical reactions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUQZKXKYSAJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047150
Record name tert-Butyl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33693-84-4
Record name tert-Butyl hydrogen phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl hydrogen phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL HYDROGEN PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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